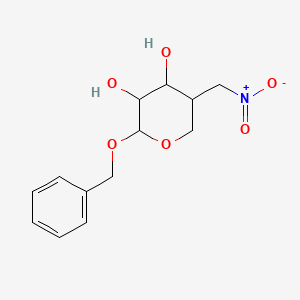
(4R)-Benzyl-4-deoxy-4-C-nitromethyl--D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a benzyl group, a deoxy sugar moiety, and a nitromethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective nitration, and deprotection. The starting material is often a protected form of D-arabinopyranoside, which undergoes benzylation to introduce the benzyl group. Subsequent nitration introduces the nitromethyl group at the desired position. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitromethyl group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The benzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-glucopyranoside: Similar structure but with a different sugar moiety.
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-galactopyranoside: Another similar compound with a different sugar component.
Uniqueness
(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside is unique due to its specific sugar moiety and the position of the nitromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Biological Activity
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside , with CAS number 383173-71-5, is a compound that has garnered interest in the field of glycobiology. This compound is notable for its potential applications in various biological activities, including its role as a biochemical reagent in research settings.
- Molecular Formula : C13H17NO6
- Molecular Weight : 283.28 g/mol
- CAS Number : 383173-71-5
Biological Activity
The biological activity of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside can be categorized into several key areas:
- Glycobiology Research :
- Antimicrobial Properties :
- Cellular Mechanisms :
Case Studies
- Antiviral Activity :
- Inhibition of Bacterial Growth :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2 |
InChI Key |
POWXZODMVVLAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















